7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane
Description
Structure
2D Structure
Properties
IUPAC Name |
8-oxa-2,6-diazaspiro[4.5]decan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-6-9-7(2-4-11-6)1-3-8-5-7/h8H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZAMVXWXHQBDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane is a synthetic compound that belongs to the spirocyclic class of compounds. Its unique molecular structure imparts distinctive chemical properties that are of interest in medicinal chemistry and biological research. This compound has garnered attention for its potential therapeutic effects, particularly in the context of neurological disorders and other medical applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 144.18 g/mol. The spirocyclic structure consists of two interconnected rings, which can influence its biological activity by affecting how it interacts with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to significant biological effects.
Therapeutic Potential
Research has indicated several areas where this compound may exhibit therapeutic potential:
- Neurological Disorders : Initial studies suggest that this compound may have neuroprotective effects, making it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Antimicrobial Activity : The compound has shown promise in vitro against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : Preliminary research suggests that it may inhibit the proliferation of certain cancer cell lines, highlighting its potential as an anticancer drug.
In Vitro Studies
A range of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : These assays assess the impact of the compound on cell survival across different cancer cell lines.
- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes involved in disease pathways has been evaluated.
- Binding Affinity Studies : Research has focused on determining how well the compound binds to various receptors associated with neurological functions.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane and analogous spiro compounds:
Key Observations:
Heteroatom Content: The target compound contains two nitrogen atoms and one oxygen atom, making it more polar and reactive than carbocyclic spiro compounds like β-vetivone. In contrast, 8-azaspiro[4.5]decane has only one nitrogen atom, limiting its functional diversity compared to the target compound .
Natural vs. Synthetic Origin :
- β-Vetivone , a spirovetivane sesquiterpene, is a natural product isolated from Vetiveria zizanioides. It functions as a phytoalexin, aiding plants in pathogen defense .
- The target compound and its derivatives (e.g., the BOC-protected variant) are entirely synthetic, emphasizing their role in laboratory-based chemical research .
Functional Groups :
- The 7-oxo group in the target compound introduces a ketone, enabling nucleophilic addition reactions. This contrasts with β-vetivone, which contains a simpler hydrocarbon backbone .
- Derivatives like 2-BOC-7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane incorporate protective groups (BOC), making them suitable for stepwise synthetic protocols .
Preparation Methods
Synthesis via 4-Ethynyl-4-hydroxypiperidine Derivatives
One established method involves the reaction of a 4-ethynyl-4-hydroxypiperidine derivative with an isocyanate to yield a 4-carbamoyloxy-4-ethynylpiperidine intermediate, which is then cyclized to form the spiro compound.
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | 4-ethynyl-4-hydroxypiperidine + R–NCO (isocyanate) → 4-carbamoyloxy-4-ethynylpiperidine | Known organic synthesis methods (e.g., Houben-Weyl Vol. VIII/3) | Forms intermediate (V) |
| 2 | Cyclization of intermediate (V) in acidic medium (presence of dry hydrogen halide) | Inert organic solvent (ethers like diethyl ether, dioxane), temperature 40°C to boiling point | Produces 2-imino-1,3-dioxolane derivative salt (VI) |
| 3 | Hydrolysis of salt (VI) with water | Aqueous medium | Yields final spiro compound (I) |
Alternatively, cyclization can be performed in basic medium if the target spiro compound contains an >NR group instead of oxygen.
Synthesis via 4-Acetyl-4-hydroxypiperidine Derivatives
Another route uses 4-acetyl-4-hydroxypiperidine derivatives reacted with isocyanates to form 4-acetyl-4-carbamoyloxypiperidine intermediates, which are then cyclized.
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | 4-acetyl-4-hydroxypiperidine + R–NCO → 4-acetyl-4-carbamoyloxypiperidine (VIII) | Standard condensation methods | Intermediate formed without isolation |
| 2 | Cyclization of (VIII) in presence of base | Solvents: aliphatic alcohols (methanol, ethanol), hydrocarbons (benzene, toluene), or acid amides | Base catalysts include alkali metal acetates, carbonates, tertiary amines |
The cyclization may be carried out under inert atmosphere (argon or nitrogen) and at temperatures ranging from room temperature to boiling point of the solvent.
Cyclization Conditions and Solvent Effects
- Solvents: Ethers (diethyl ether, dioxane), alcohols (ethanol, propanol), hydrocarbons (benzene, toluene), ketones (acetone), and acid amides (dimethylformamide) are commonly employed.
- Catalysts: Alkali metal iodides can catalyze the reaction; bases like pyridine, tripropylamine, or picoline serve as catalysts and solvents.
- Atmosphere: Reactions are preferably conducted under inert gases (nitrogen or argon) to prevent side reactions.
- Temperature: Typically between room temperature and the boiling point of the reaction mixture, often around 40°C to 100°C.
Functional Group Transformations
- Dehydration: Compounds containing hydroxyl and methyl groups can be dehydrated to form methylene groups using reagents like isocyanates, carboxylic acids, acid anhydrides, Lewis acids, or sulfuric acid.
- Hydration: Water addition reactions can reverse dehydration, allowing functional group modulation.
- Salt Formation: The spiro compound is often isolated as acid addition salts, which can be converted back to the free base by standard methods.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Cyclization Medium | Catalysts/Base | Temperature | Notes |
|---|---|---|---|---|---|---|
| A | 4-Ethynyl-4-hydroxypiperidine | Isocyanate (R–NCO) | Acidic (dry hydrogen halide) | Acid catalyst | 40°C to reflux | Intermediate cyclized without isolation |
| B | 4-Ethynyl-4-hydroxypiperidine | Isocyanate (R–NCO) | Basic medium | Alkali metal acetates, pyridine | Room temp to reflux | Alternative cyclization for >NR group |
| C | 4-Acetyl-4-hydroxypiperidine | Isocyanate (R–NCO) | Basic medium | Organic bases (pyridine, tripropylamine) | Room temp to reflux | Direct cyclization in same reaction mixture |
| D | Spiro compound with hydroxyl/methyl groups | Dehydrating agents (Lewis acids, acids) | Organic solvent | None or acid catalyst | Room temp to reflux | Dehydration to methylene group |
Research Findings and Practical Considerations
- The cyclization step is critical for spiro ring formation and can be finely tuned by choice of acid/base catalyst and solvent to optimize yield and purity.
- Use of inert atmosphere minimizes oxidation or unwanted side reactions.
- Direct cyclization without intermediate isolation streamlines synthesis and improves efficiency.
- Dehydration/hydration steps provide versatility in functional group manipulation for derivative synthesis.
- The methods are adaptable for producing various derivatives by changing substituents on the starting piperidine or isocyanate reagents.
Q & A
Q. What are the standard synthetic protocols for 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane, and how do reaction conditions influence product purity?
The synthesis typically involves cyclization reactions between precursors like 2-oxa-spiro[3.4]octane-1,3-dione and substituted benzothiazol-2-ylamines. Key reagents include nucleophiles (e.g., pyrrolidine) and oxidizing agents (e.g., hydrogen peroxide). Reaction temperature and solvent polarity significantly affect yield and purity. For example, ethanol or methanol as solvents can enhance solubility of intermediates, while controlled pH avoids undesired by-products . Characterization via melting point analysis, elemental analysis, and IR spectroscopy ensures structural validation .
Q. Which spectroscopic methods are essential for characterizing spiro compounds, and how should conflicting data be addressed?
Infrared (IR) spectroscopy identifies carbonyl and amide functional groups (e.g., 7-oxo and diaza motifs), while UV-Vis spectroscopy monitors conjugation effects in aromatic substituents. Elemental analysis verifies empirical formulas. If discrepancies arise (e.g., IR vs. UV-Vis absorption bands), cross-validation with nuclear magnetic resonance (NMR) or X-ray crystallography is recommended to resolve structural ambiguities .
Q. What safety protocols are critical when handling this compound?
The compound may cause skin/eye irritation (H315, H319) and respiratory toxicity (H335). Use fume hoods to avoid inhalation, wear nitrile gloves, and employ dust-control measures during synthesis. In case of exposure, rinse affected areas with water for 15 minutes and consult medical professionals. Avoid aqueous waste disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction mechanisms for spiro compound formation be elucidated when intermediates are unstable?
Kinetic studies using stopped-flow techniques or in-situ monitoring (e.g., Raman spectroscopy) can track transient intermediates. Computational modeling (DFT calculations) predicts transition states and validates proposed pathways. For example, pyrrolidine’s nucleophilic attack on carbonyl groups in spiro precursors can be modeled to explain regioselectivity .
Q. What strategies optimize catalytic conditions for spiro compound synthesis while minimizing by-products?
Design of Experiments (DoE) methodologies, such as factorial design, systematically evaluate variables (catalyst loading, solvent ratio). For instance, palladium-catalyzed cross-coupling in tetrahydrofuran (THF) at 60°C reduces dimerization. High-performance liquid chromatography (HPLC) monitors reaction progress, and column chromatography isolates pure products .
Q. How does the spirocyclic structure influence conformational stability compared to linear analogs?
X-ray crystallography reveals restricted rotation in the spiro core, enhancing rigidity. Comparative studies using dynamic NMR or variable-temperature experiments quantify energy barriers to ring flipping. For example, this compound exhibits higher thermal stability than non-spiro analogs due to reduced steric strain .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound as a RIPK1 inhibitor?
Use fluorescence polarization assays to measure binding affinity to RIPK1’s kinase domain. Cell-based assays (e.g., TNF-α-induced necroptosis in HT-29 cells) validate inhibition efficacy. Dose-response curves (IC50) and Western blotting confirm downstream pathway modulation (e.g., phosphorylation of MLKL) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
